molecular formula C7H12O4 B12213793 Ethyl 2-methyl-1,3-dioxolane-2-carboxylate CAS No. 56624-93-2

Ethyl 2-methyl-1,3-dioxolane-2-carboxylate

Cat. No.: B12213793
CAS No.: 56624-93-2
M. Wt: 160.17 g/mol
InChI Key: AXJLMGSULDRGHJ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-1,3-dioxolane-2-carboxylate is an organic compound with the molecular formula C7H12O4. It belongs to the class of dioxolanes, which are cyclic acetals derived from aldehydes or ketones. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-1,3-dioxolane-2-carboxylate can be synthesized through the acetalization of ethyl 2-methylacetoacetate with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and efficient water removal techniques ensures high yields and purity of the final product. Industrial methods may also employ alternative catalysts and solvents to optimize the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-1,3-dioxolane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Mechanism of Action

The mechanism by which ethyl 2-methyl-1,3-dioxolane-2-carboxylate exerts its effects involves the formation of stable cyclic acetals. These acetals protect carbonyl groups from unwanted reactions, allowing selective transformations of other functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-1,3-dioxolane-2-carboxylate is unique due to its specific structure, which provides enhanced stability and reactivity in various chemical processes. Its ability to act as a protecting group for carbonyl compounds sets it apart from other dioxolanes and dioxanes .

Properties

CAS No.

56624-93-2

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

ethyl 2-methyl-1,3-dioxolane-2-carboxylate

InChI

InChI=1S/C7H12O4/c1-3-9-6(8)7(2)10-4-5-11-7/h3-5H2,1-2H3

InChI Key

AXJLMGSULDRGHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(OCCO1)C

Origin of Product

United States

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